2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one
Overview
Description
2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H12BrF3N2O. It is known for its unique structure, which includes a bromine atom, three fluorine atoms, and a piperazine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Oxidation of Propene: Propene is oxidized to form 3,3,3-trifluoropropanal.
Reaction with Hydrogen Bromide: The 3,3,3-trifluoropropanal is then reacted with hydrogen bromide to yield 2-bromo-3,3,3-trifluoro-1-propanol.
Formation of the Final Compound: The 2-bromo-3,3,3-trifluoro-1-propanol is further reacted with 4-methylpiperazine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Scientific Research Applications
2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the production of fluorinated polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with biological molecules. The piperazine ring enhances its binding affinity to certain receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoro-1-propanol: This compound is similar in structure but lacks the piperazine ring.
2-Bromo-3,3,3-trifluoro-1-propene: This compound has a similar trifluoromethyl group but differs in its overall structure.
Uniqueness
2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3N2O/c1-13-2-4-14(5-3-13)7(15)6(9)8(10,11)12/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLHIKZSHDBOHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656579 | |
Record name | 2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-96-4 | |
Record name | 2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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